Regioisomeric Purity and Residual 2,3‑/2,4‑Dichloro Isomer Content Measured by HPLC‑UV
Commercial batches of the 3,4‑dichlorobenzyl congener (purity claim 98 %) have been shown by reverse‑phase HPLC‑UV (C18, acetonitrile/water gradient) to contain ≤0.4 % of the 2,3‑dichloro isomer and ≤0.3 % of the 2,4‑dichloro isomer, relative to a 3,4‑dichloro peak area percentage of 98.1 % . This is critical because the 2,3‑ and 2,4‑analogues can be present as synthetic by‑products when the starting benzyl chloride contains mixed regioisomers; their presence at even 1–2 % would confound any structure–activity relationship (SAR) conclusion drawn from a biological assay .
| Evidence Dimension | Regioisomeric purity (HPLC‑UV, 254 nm) |
|---|---|
| Target Compound Data | 98.1 % 3,4‑dichloro isomer |
| Comparator Or Baseline | ≤0.4 % 2,3‑dichloro isomer; ≤0.3 % 2,4‑dichloro isomer (same batch analysis) |
| Quantified Difference | ≥245‑fold enrichment of 3,4‑isomer over each contaminating isomer |
| Conditions | C18 column, acetonitrile/water (0.1 % TFA) gradient, detection at 254 nm |
Why This Matters
Procurement officers must request a batch‑specific certificate of analysis that verifies regioisomeric purity; failing to do so risks obtaining material that is contaminated with bioactive isomers that can produce misleading screening hit‑confirmation data.
